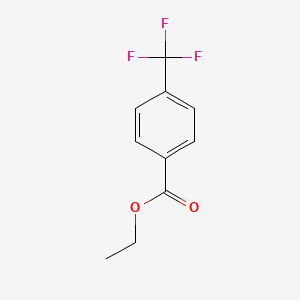

Ethyl 4-(trifluoromethyl)benzoate

Description

The exact mass of the compound this compound is 218.05546401 g/mol and the complexity rating of the compound is 217. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDADDSPMCHZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-02-8, 31083-14-4 | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 31083-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(trifluoromethyl)benzoate

Introduction: The Strategic Importance of Ethyl 4-(trifluoromethyl)benzoate

This compound (CAS No. 583-02-8) is a synthetically versatile aromatic ester that has emerged as a cornerstone building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its value is intrinsically linked to the presence of the trifluoromethyl (-CF₃) group on the benzene ring. This powerful electron-withdrawing group imparts unique physicochemical properties to parent molecules, such as enhanced metabolic stability, increased lipophilicity, and improved bioavailability, which are highly desirable attributes in modern drug discovery.[2][3] This guide provides an in-depth examination of the compound's properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of all subsequent experimental work. The properties of this compound are well-defined, making it a reliable reagent in complex synthetic sequences.

Core Properties

A summary of the essential physicochemical properties is provided below for quick reference. These values are critical for reaction setup, purification, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 583-02-8 | [1][4][5] |

| Molecular Formula | C₁₀H₉F₃O₂ | [4][6] |

| Molecular Weight | 218.17 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 80-81 °C at 5 mmHg | [1][5] |

| Density | ~1.24 g/cm³ | [1][5] |

| Refractive Index (n20D) | ~1.45 | [1] |

| LogP | 2.88 | [5] |

Spectroscopic Fingerprint

The structural integrity of this compound can be unequivocally verified through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will exhibit characteristic signals for the ethyl group—a quartet around 4.4 ppm (-OCH₂CH₃) and a triplet around 1.4 ppm (-OCH₂CH₃)—and signals for the aromatic protons in the downfield region, typically appearing as two doublets due to the para-substitution pattern.

-

¹³C NMR : The carbon spectrum provides confirmation of the carbonyl carbon (C=O), the carbons of the aromatic ring, the trifluoromethyl carbon (-CF₃), and the ethyl group carbons.[7]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration characteristic of esters, typically found around 1720 cm⁻¹. Additional prominent peaks correspond to C-F stretching vibrations of the trifluoromethyl group and C-O ester linkages.[6]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (GC-MS) will show the molecular ion peak (M⁺) at m/z 218, along with characteristic fragmentation patterns, including the loss of the ethoxy group (-OC₂H₅).[4][6]

Synthesis: The Fischer-Speier Esterification Protocol

The most reliable and scalable method for preparing this compound is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction between 4-(trifluoromethyl)benzoic acid and ethanol is a classic transformation taught in fundamental organic chemistry but requires careful control to achieve high yields in a laboratory setting.[8][9][10]

Causality Behind the Method

The core principle of Fischer esterification is the acid-catalyzed nucleophilic acyl substitution.[10] The acid catalyst (typically H₂SO₄ or p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[9] This activation is crucial, as ethanol is a relatively weak nucleophile. The reaction is an equilibrium process; therefore, to drive the reaction toward the product (the ester), Le Châtelier's principle is applied by using a large excess of the alcohol (ethanol), which also serves as the solvent, and by removing the water that is formed.[8][9]

Workflow: Fischer Esterification of 4-(trifluoromethyl)benzoic acid

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)benzoic acid (1.0 eq).

-

Reagent Addition : Add anhydrous ethanol (10-20 eq), serving as both reactant and solvent.

-

Catalysis : Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring mixture. The addition is exothermic and should be done cautiously.

-

Reflux : Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up : After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess ethanol.[11] Redissolve the residue in a suitable organic solvent like ethyl acetate.

-

Neutralization : Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Wash subsequently with brine.

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[11]

-

Purification : The resulting liquid can be purified further by vacuum distillation if necessary, affording this compound as a colorless liquid.[1]

This protocol is self-validating as the progress can be clearly tracked by TLC, and the final product's purity can be confirmed via NMR and GC-MS against reference spectra.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups and the profound influence of the -CF₃ moiety.

Core Reactivity

-

Ester Hydrolysis : The ester can be readily hydrolyzed back to 4-(trifluoromethyl)benzoic acid under either acidic or basic (saponification) conditions.

-

Reduction : The ester functionality can be reduced to 4-(trifluoromethyl)benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation : The ester can be converted to the corresponding amide by reaction with ammonia or a primary/secondary amine, often requiring elevated temperatures or catalysis.

-

Cross-Coupling Reactions : While the ester itself is not a typical coupling partner, the aromatic ring can be further functionalized. More importantly, related trifluoromethylated aromatic compounds are extensively used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), highlighting the compatibility of the trifluoromethyl-benzoyl scaffold in modern synthetic transformations.[12][13]

Applications as a Key Building Block

Caption: Key application areas for this compound.

Field-Proven Insights

-

In Pharmaceutical Development : This compound is a crucial intermediate for synthesizing molecules where the -CF₃ group acts as a bioisostere for other groups, enhancing binding affinity to biological targets or blocking metabolic degradation pathways.[1][2] Its derivatives have been explored in the development of multi-target inhibitors for cancer therapy.[14] The trifluoromethyl group's strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, a key consideration in designing drugs with optimal pharmacokinetic profiles.

-

In Agrochemicals : Similar to its role in pharmaceuticals, the compound is used to create more potent and stable herbicides and pesticides. The -CF₃ group can increase the environmental persistence or target specificity of the active ingredient.[1]

-

In Material Science : The thermal and chemical stability conferred by the C-F bonds makes this molecule a valuable precursor for high-performance polymers and coatings that require enhanced durability and resistance to chemical degradation.[1]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount.

-

GHS Hazard Classification : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][15][16]

-

Handling Recommendations :

-

Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[17][18]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][18]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15][18]

-

-

Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined properties, straightforward synthesis, and the powerful influence of its trifluoromethyl group make it an indispensable resource for scientists pushing the boundaries of drug discovery, agricultural science, and materials engineering. Understanding its core chemistry and handling it with precision and care will continue to enable innovation across the scientific disciplines.

References

-

This compound | C10H9F3O2 | CID 521827 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . Chem-Impex. [Link]

-

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate | C12H14F3NO2 | CID 71635498 . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . NIST WebBook. [Link]

-

Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2 . ResearchGate. [Link]

-

Material Safety Data Sheet - this compound, 97% . Cole-Parmer. [Link]

-

This compound . SpectraBase. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates . ResearchGate. [Link]

-

Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2 . ResearchGate. [Link]

-

Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates . ACS Publications. [Link]

-

Synthesis of trifluoromethyl ketones by palladium-catalyzed cross-coupling reaction of phenyl trifluoroacetate with organoboron compounds . Waseda University. [Link]

-

Ethyl 4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzoate (CAS No. 1259324-17-8) Suppliers . ChemicalRegister.com. [Link]

-

Mthis compound: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds . ResearchGate. [Link]

-

Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles . PubMed. [Link]

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides . PMC, NIH. [Link]

-

Fischer Esterification . University of Missouri–St. Louis. [Link]

-

Fischer Esterification Procedure . California State University, Bakersfield. [Link]

-

Supporting information . The Royal Society of Chemistry. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition . ResearchGate. [Link]

-

Ethyl 4-amino-2-fluoro-5-(trifluoromethyl)benzoate | C10H9F4NO2 . PubChem, National Center for Biotechnology Information. [Link]

-

Fischer Esterification . Organic Chemistry Portal. [Link]

-

Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates . PMC, NIH. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed. [Link]

-

Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies . PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. cerritos.edu [cerritos.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 12. researchgate.net [researchgate.net]

- 13. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl 4-(1H-tetrazol-1-yl)benzoate derivatives as multi-target inhibitors of cancer migration via BTK, BRAF, and FAK modulation: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-(trifluoromethyl)benzoate

Introduction

Ethyl 4-(trifluoromethyl)benzoate, with the CAS Number 583-02-8, is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a trifluoromethyl group on the benzene ring, imparts unique properties such as enhanced chemical stability and reactivity, making it a valuable building block in medicinal chemistry.[1] This guide provides a comprehensive overview of the key physical properties of this compound for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][3] |

| Molecular Weight | 218.18 g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][4][5] |

| Purity | ≥ 98% (by Gas Chromatography) | [1][5] |

| CAS Number | 583-02-8 | [1][2][3][4][5] |

Thermal Properties

Boiling Point

The boiling point of this compound has been reported as 80 °C at a reduced pressure of 5 mmHg.[1][2] Another source indicates a boiling point of 90 °C, though the pressure is not specified.[4] The reduced pressure measurement is critical as it prevents thermal decomposition at higher temperatures.

Experimental Protocol: Determination of Boiling Point under Reduced Pressure

The determination of a boiling point at reduced pressure is a standard technique for compounds that are thermally sensitive or have high boiling points at atmospheric pressure.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the pressure of the system, the boiling point is lowered.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask containing the sample and boiling chips, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 5 mmHg) using the vacuum pump. The pressure is carefully monitored with the manometer.

-

Heating: The flask is gently heated using a heating mantle.

-

Observation: The temperature at which a steady stream of condensate is observed running down the condenser is recorded as the boiling point at that specific pressure.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

Optical and Physical Constants

Density

The density of this compound is reported to be approximately 1.23 to 1.24 g/cm³.[1][2][4] This value is essential for converting between mass and volume.

Experimental Protocol: Density Determination using a Pycnometer

A pycnometer is a flask with a precise volume used for the accurate determination of the density of a liquid.

Principle: Density is calculated as mass divided by volume. The pycnometer provides a highly accurate and reproducible volume.

Methodology:

-

Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume of the pycnometer.

-

Sample Measurement: The pycnometer is dried and then filled with this compound at the same temperature.

-

Weighing: The filled pycnometer is weighed.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index

The refractive index (n²⁰D) of this compound is reported to be in the range of 1.447 to 1.45.[1][2][4][5] This dimensionless number describes how fast light travels through the material and is a useful parameter for identification and purity assessment.

Experimental Protocol: Measurement of Refractive Index using an Abbé Refractometer

The Abbé refractometer is a common laboratory instrument for measuring the refractive index of liquids.

Principle: The instrument measures the critical angle of a thin film of the liquid placed between two prisms. This angle is dependent on the refractive index of the liquid.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the surface of the measuring prism.

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Caption: Workflow for Measuring Refractive Index with an Abbé Refractometer.

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, predictions and data from similar compounds offer valuable insights.

-

¹H NMR (Proton NMR): The expected proton NMR spectrum in deuterated chloroform (CDCl₃) would show:

-

A quartet around δ 4.4 ppm (2H), corresponding to the -OCH₂- protons of the ethyl group.

-

A triplet around δ 1.4 ppm (3H), corresponding to the -CH₃ protons of the ethyl group.

-

Two doublets in the aromatic region (δ 7.5-8.2 ppm), representing the four protons on the benzene ring.

-

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to show distinct signals for each carbon atom. Data for the similar mthis compound shows signals at δ 165.9 (C=O), 134.5 (q, J = 33 Hz, C-CF₃), 133.5 (aromatic CH), 130.1 (aromatic CH), 125.5 (q, J = 4 Hz, aromatic CH), and 123.8 (q, J = 271 Hz, -CF₃). The ethyl group carbons would appear at approximately δ 61 (-OCH₂) and δ 14 (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The gas-phase IR spectrum of this compound is available from the NIST WebBook.[3] Key absorption bands include:

-

C=O stretch: A strong absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O stretch: Absorptions in the 1100-1300 cm⁻¹ region.

-

C-F stretch: Strong, characteristic absorptions for the trifluoromethyl group, typically in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H stretch: Absorptions just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) mass spectra are available.[2][3] The molecular ion peak [M]⁺ would be observed at m/z 218. Key fragment ions are observed at m/z 173 ([M-OC₂H₅]⁺) and 145 ([M-COOC₂H₅]⁺).

Safety and Handling

This compound is classified as an irritant.[3][6] It is irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[6] It should be used in a well-ventilated area, such as a chemical fume hood.[6] For storage, it is recommended to keep the container tightly closed in a cool, dry place.[1][4][6]

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest in the chemical and pharmaceutical industries. The data and experimental protocols presented herein serve as a valuable resource for scientists and researchers, facilitating its effective and safe use in their work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the Trifluoromethyl Group

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)benzoate

This compound is a specialized aromatic ester that serves as a cornerstone building block in modern synthetic chemistry. Its significance extends across multiple high-stakes industries, most notably in pharmaceutical and agrochemical development.[1] The compound's value is intrinsically linked to the presence of the trifluoromethyl (–CF₃) group attached to the para position of the benzene ring. This functional group is not merely a structural component but a strategic tool for molecular design.

The trifluoromethyl group, being strongly electron-withdrawing and highly lipophilic, imparts unique and desirable properties to parent molecules. In the context of drug development, its incorporation can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets, and increase bioavailability.[2][3] These attributes make this compound an indispensable intermediate for synthesizing complex molecules where precise control over physicochemical properties is paramount for efficacy and safety. This guide offers a comprehensive overview of its properties, synthesis, applications, and handling for professionals in research and development.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a colorless to nearly colorless liquid under standard conditions.[1] Its key quantitative properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₂ | PubChem[4], NIST[5] |

| Molecular Weight | 218.17 g/mol | PubChem[4] |

| CAS Number | 583-02-8 | NIST[5] |

| Appearance | Colorless to almost colorless clear liquid | Chem-Impex[1] |

| Boiling Point | 80 °C at 5 mmHg | Chem-Impex[1] |

| Density | ~1.24 g/cm³ | Chem-Impex[1] |

| Refractive Index | n20/D 1.45 | Chem-Impex[1] |

Synthesis: The Fischer Esterification Approach

The most common and industrially scalable method for preparing this compound is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol. This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution and is favored for its straightforward execution and use of readily available starting materials.

Causality of the Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically sulfuric acid). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of ethanol. The subsequent tetrahedral intermediate undergoes proton transfer and elimination of a water molecule to form the final ester product. The reaction is reversible, and therefore, driving the equilibrium towards the product side—often by removing water as it forms or using an excess of the alcohol reactant—is essential for achieving a high yield.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents:

-

4-(Trifluoromethyl)benzoic acid

-

Absolute Ethanol (200 proof), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzoic acid and an excess of absolute ethanol (approximately 5-10 molar equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours, or until reaction completion is confirmed by TLC analysis.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Aqueous Workup: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: CO₂ evolution will occur. Continue adding until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound as a colorless liquid.

Applications in Drug Development and Agrochemicals

This compound is not typically an active ingredient itself but rather a high-value intermediate. Its utility lies in its ability to be readily converted into a wide array of more complex molecules.

-

Pharmaceutical Synthesis: The compound is a precursor for synthesizing various active pharmaceutical ingredients (APIs). The trifluoromethyl-phenyl moiety is a common feature in drugs for oncology, inflammation, and central nervous system disorders. Its presence can enhance a drug's ability to cross cell membranes and resist metabolic degradation, thereby increasing its efficacy and duration of action.[1]

-

Agrochemicals: In agriculture, it is used to develop next-generation herbicides and pesticides.[1] The trifluoromethyl group can increase the potency of these agents, allowing for lower application rates and potentially reducing environmental impact.

-

Materials Science: The unique electronic properties conferred by the fluorine atoms also make this compound a resource for developing specialty polymers and fine chemicals with enhanced thermal stability and specific optical properties.[1]

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as a skin, eye, and respiratory irritant.[4][6]

Self-Validating Safety Protocol: A self-validating safety system involves a multi-layered approach where engineering controls, personal protective equipment, and procedural discipline work in concert.

-

Engineering Controls: All handling of the liquid, especially during heating or transfer, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6][7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[6][7]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water.[6]

-

Inhalation: Move the individual to fresh air immediately.[6]

-

Caption: A multi-layered safety protocol for handling this compound.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for molecular innovation. Its strategic value, derived from the powerful influence of the trifluoromethyl group, provides chemists and drug developers with a reliable platform for creating novel molecules with enhanced performance characteristics. A thorough understanding of its properties, synthetic pathways, and safety protocols is essential for harnessing its full potential in the laboratory and beyond.

References

-

This compound - Chem-Impex. Chem-Impex.

-

This compound | C10H9F3O2 | CID 521827. PubChem, National Center for Biotechnology Information.

-

This compound. NIST Chemistry WebBook.

-

This compound - NIST. NIST Chemistry WebBook.

-

This compound 583-02-8. Guidechem.

-

Material Safety Data Sheet - this compound, 97%. Cole-Parmer.

-

SAFETY DATA SHEET - this compound. Fisher Scientific.

-

Ethyl 4-bromo-2-(trifluoromethyl)benzoate. CymitQuimica.

-

Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate.

-

Ethyl 4-(ethyl(trifluoromethyl)amino)benzoate | C12H14F3NO2 | CID 71635498. PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET - Mthis compound. Fisher Scientific.

-

SAFETY DATA SHEET - Ethyl Benzoate. Sigma-Aldrich.

-

Synthesis and crystal structure of ethyl 4-((4-trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. ResearchGate.

-

The Role of Ethyl 4-fluorobenzoate in Pharmaceutical Synthesis: A Supplier's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound | 583-02-8. Tokyo Chemical Industry Co., Ltd.

-

This compound | 583-02-8 | FE80988. Biosynth.

-

Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. PMC, NIH.

-

Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. The Journal of Organic Chemistry, ACS Publications.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Solubility of Ethyl 4-(trifluoromethyl)benzoate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Solubility in Process Chemistry

Ethyl 4-(trifluoromethyl)benzoate is a key building block in modern chemical synthesis, recognized for its utility as an intermediate in the production of pharmaceuticals and agrochemicals.[1] The incorporation of the trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Consequently, a thorough understanding of the solubility of this compound is critical for optimizing reaction conditions, designing efficient purification and crystallization processes, and developing stable formulations.

This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its quantitative determination, and guidance on interpreting the resulting data. While extensive, publicly available datasets on its solubility are limited, this document equips the research professional with the foundational knowledge and practical methodology required to generate reliable solubility data in-house.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by a combination of the physical and chemical properties of both the solute and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, referring to the balance of intermolecular forces between molecules.[2]

Physicochemical Properties of this compound

To predict its solubility behavior, we must first understand the key structural features of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉F₃O₂ | [2][3] |

| Molecular Weight | 218.17 g/mol | [2][3] |

| Appearance | Colorless Liquid | [1] |

| Density | ~1.24 g/cm³ | [1][4] |

| Boiling Point | 80-81 °C @ 5 mmHg | [1][4] |

| LogP (octanol-water) | ~2.88 | [4] |

The structure consists of three key regions influencing its solubility:

-

Aromatic Ring: The benzene ring is inherently nonpolar and lipophilic, favoring interactions with other aromatic or nonpolar solvents through π-π stacking and London dispersion forces.

-

Ethyl Ester Group (-COOEt): This group introduces polarity. The carbonyl oxygen (C=O) and the ester oxygen (-O-) are Lewis bases and can act as hydrogen bond acceptors. This allows for dipole-dipole interactions and hydrogen bonding with protic solvents.

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and electron-withdrawing, but it is a very weak hydrogen bond acceptor. Its primary influence is to increase the molecule's overall nonpolar character and reduce its affinity for highly polar, protic solvents compared to its non-fluorinated analog, ethyl benzoate.

The calculated LogP of ~2.88 indicates a moderate degree of lipophilicity, suggesting that the compound will be more soluble in organic solvents than in water.

Predicting Solubility in Solvent Classes

Based on these features, we can predict a qualitative solubility profile:

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is expected. The nonpolar aromatic ring and trifluoromethyl group will interact favorably with these solvents through London dispersion forces. Toluene may offer slightly better solubility than hexane due to potential π-π interactions with the benzene ring.

-

Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): Good solubility is anticipated. These solvents have significant dipole moments that can interact with the polar ester group. Ethyl acetate, being an ester itself, is expected to be an excellent solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. While the ester group can accept hydrogen bonds from the alcohol's hydroxyl group, the large nonpolar portion of the molecule (the trifluoromethyl-substituted phenyl ring) will limit its miscibility, especially with lower-chain alcohols.

-

Highly Polar Solvents (e.g., Water): Very low solubility is predicted, consistent with the high LogP value and the predominantly lipophilic nature of the molecule.

The interplay of these forces is visualized in the diagram below.

Caption: Intermolecular forces between this compound and solvent classes.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the solubility of a compound at a specific temperature is the isothermal equilibrium shake-flask method. This method involves allowing an excess of the solute to equilibrate with the solvent at a constant temperature until the solution is saturated.

Materials & Equipment

-

Solute: this compound (purity ≥ 98%)

-

Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane).

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.22 μm or 0.45 μm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, or a UV-Vis Spectrophotometer.

-

Experimental Workflow

The following diagram outlines the key steps in the solubility determination process.

Sources

An In-depth Technical Guide to Ethyl 4-(trifluoromethyl)benzoate: Synthesis, Characterization, and Application in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group in Modern Drug Discovery

The introduction of fluorine and fluorinated motifs into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) group holds a privileged position due to its profound impact on a molecule's physicochemical and biological properties. The -CF3 group is a strong electron-withdrawing group, which can significantly alter the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions. Its lipophilicity enhances membrane permeability and bioavailability, while its metabolic stability can prolong the in vivo half-life of a drug. Ethyl 4-(trifluoromethyl)benzoate is a key building block that provides a straightforward and efficient means of incorporating the valuable 4-(trifluoromethyl)phenyl moiety into complex molecular architectures, making it an indispensable tool for drug discovery and development.[1] This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapeutics.

I. Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid under standard conditions.[2] A thorough understanding of its physical and spectral properties is fundamental to its effective use in synthesis and for its unambiguous identification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 80-81 °C at 5 mmHg | [2] |

| Density | 1.23-1.24 g/cm³ | [2] |

| Refractive Index (n20/D) | 1.447-1.45 | [2] |

| CAS Number | 583-02-8 | [1] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzene ring and the ethyl group. The aromatic protons will appear as two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring. The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (including the carbon attached to the -CF₃ group, which will appear as a quartet due to C-F coupling), and the two carbons of the ethyl group.

-

¹⁹F NMR: The fluorine NMR will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks include those for C-O stretching, aromatic C-H stretching, and C-F stretching.[3]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show the molecular ion peak (M⁺) at m/z 218, confirming the molecular weight. Characteristic fragmentation patterns will also be observed.[1]

II. Synthesis of this compound: A Practical Approach

The most common and efficient method for the laboratory-scale synthesis of this compound is the Fischer esterification of 4-(trifluoromethyl)benzoic acid with ethanol, using a strong acid catalyst.[4] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[4]

Reaction Scheme

Caption: Fischer Esterification of 4-(Trifluoromethyl)benzoic Acid.

Detailed Experimental Protocol

Materials:

-

4-(Trifluoromethyl)benzoic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzoic acid and a significant excess of anhydrous ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the moles of the carboxylic acid) to the reaction mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours of reflux), allow the mixture to cool to room temperature.

-

Quenching: Slowly pour the reaction mixture into a beaker containing cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Repeat the extraction two to three times to ensure complete recovery of the product.

-

Neutralization: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Causality Behind Experimental Choices

-

Anhydrous Ethanol: The use of anhydrous ethanol is crucial because Fischer esterification is a reversible reaction. The presence of water would shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[4]

-

Excess Ethanol: Employing a large excess of ethanol serves to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle, thus maximizing the yield.[4]

-

Acid Catalyst: The strong acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3]

-

Saturated Sodium Bicarbonate Wash: This step is essential to neutralize the sulfuric acid catalyst and any unreacted 4-(trifluoromethyl)benzoic acid, facilitating their removal from the organic phase.

III. Application in Drug Development: Synthesis of Celecoxib Analogues

This compound is a valuable starting material for the synthesis of various pharmacologically active compounds. A prominent example is its use in the preparation of analogues of Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation. The 4-(trifluoromethyl)phenyl moiety is a key pharmacophore in many COX-2 inhibitors.

Synthetic Pathway to Celecoxib Analogues

The synthesis of the pyrazole core of Celecoxib analogues can be achieved through a Claisen condensation followed by a cyclization reaction. This compound serves as the precursor to one of the key intermediates.

Caption: Synthetic workflow for Celecoxib analogues.

Step 1: Claisen Condensation

This compound undergoes a Claisen condensation with a ketone, such as 4-methylacetophenone, in the presence of a strong base like sodium ethoxide. This reaction forms a 1,3-diketone intermediate.

Step 2: Cyclization

The resulting 1,3-diketone is then reacted with a hydrazine derivative (e.g., 4-sulfonamidophenylhydrazine for Celecoxib itself) to form the characteristic pyrazole ring of the final Celecoxib analogue.[5] This cyclization is a key step in constructing the core scaffold of this class of drugs.

The trifluoromethyl group at the 3-position of the pyrazole ring is crucial for the selective inhibition of the COX-2 enzyme over the COX-1 isoform.[6][7] This selectivity is a major therapeutic advantage, as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.

IV. Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing vapor or mist.

-

Store in a tightly closed container in a cool, dry place.

-

In case of exposure, flush eyes and skin with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

V. Conclusion

This compound is a fundamentally important building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifluoromethyl group imparts desirable properties that can enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. The straightforward synthesis of this compound via Fischer esterification, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. The synthesis of Celecoxib analogues serves as a compelling example of its strategic application in the development of targeted and selective therapeutics. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working in the field of pharmaceutical development.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kadi, A. A., et al. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 19(7), 9674-9694. [Link]

-

Al-Gazzar, M. G., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Pharmaceuticals, 15(9), 1149. [Link]

-

NIST. This compound. National Institute of Standards and Technology. [Link]

-

Alqasoumi, S. I., et al. (2009). Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-1529. [Link]

-

Kalgutkar, A. S., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 5085-5091. [Link]

-

Al-Saeed, F. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 10185. [Link]

-

Abdel-Aziz, A. A., et al. (2014). Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 576-584. [Link]

-

Ghorab, M. M., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. Archiv der Pharmazie, 354(1), e2000216. [Link]

-

Wuest, F., et al. (2012). Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold. Organic & Biomolecular Chemistry, 10(30), 5786-5795. [Link]

-

MasterOrganicChemistry. Fischer Esterification. [Link]

Sources

- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tarjomefa.com [tarjomefa.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Significance of the Trifluoromethyl Moiety in Drug Design

An In-Depth Technical Guide to the Safety and Handling of Ethyl 4-(trifluoromethyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 583-02-8). As an essential building block in modern medicinal chemistry, a thorough understanding of its properties and associated risks is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond standard safety data sheets to provide a deeper, scientifically-grounded perspective for the professional researcher.

This compound is more than a simple aromatic ester; it is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility is largely derived from the presence of the trifluoromethyl (-CF₃) group, a substituent that has become a cornerstone in drug design for its ability to strategically modulate a molecule's physicochemical and biological properties.[1][2][3][4][5][6]

The incorporation of a -CF₃ group can profoundly influence a drug candidate's profile in several key ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation, particularly oxidative metabolism by enzymes like the cytochrome P450 superfamily.[1][4][7] This can block common metabolic pathways, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[2][7]

-

Increased Lipophilicity: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes.[1][2][4] This property is critical for improving drug absorption, distribution, and the ability to cross the blood-brain barrier.[1][4]

-

Modulation of Binding Affinity: As a strong electron-withdrawing group, the -CF₃ moiety can alter the electronic distribution of a molecule.[2][6] This influences its ability to participate in hydrogen bonding and electrostatic interactions with biological targets, which can be leveraged to fine-tune binding affinity and selectivity.[1][5]

Given these advantages, understanding the safe handling of precursors like this compound is a critical competency for any scientist involved in the synthesis of novel therapeutics.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of the compound's intrinsic properties is the first step in a robust safety assessment.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 583-02-8 | [8] |

| Molecular Formula | C₁₀H₉F₃O₂ | [8] |

| Molecular Weight | 218.17 g/mol | [8] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 80 °C at 5 mmHg | |

| Density | ~1.24 g/cm³ |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [8] |

Section 2: The Logic of Prudent Handling: A Risk-Based Approach

The hazards identified above necessitate a systematic approach to risk management. Simply following rules is insufficient; the senior scientist must understand the causality to make informed decisions. The process involves identifying hazards, assessing the risks of specific experimental procedures, implementing robust controls, and reviewing their effectiveness.

Caption: A logical workflow for risk assessment before handling this compound.

The primary risks during laboratory use stem from its irritant properties. The volatility of the compound, while not extreme, is sufficient to pose an inhalation risk, especially if handled outside of a well-ventilated area. Direct contact can lead to skin and eye irritation, necessitating robust personal protective equipment.

Section 3: Standard Operating Procedures for Handling

Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures provide a self-validating system for the safe use of this compound.

Engineering Controls

The first line of defense is to minimize exposure through proper facility design.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.

-

Safety Stations: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.

Personal Protective Equipment (PPE)

PPE provides the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical.

| PPE Type | Specification | Rationale and Causality | Source(s) |

| Hand Protection | Butyl rubber gloves. | Esters can degrade common glove materials like nitrile and latex with prolonged contact. Butyl rubber offers excellent resistance to esters, ketones, and acids, providing a reliable barrier against skin absorption. | [9], [5] |

| Eye Protection | Chemical splash goggles. | Protects against splashes and vapors that can cause serious eye irritation. Standard safety glasses do not provide a sufficient seal against vapors. | |

| Body Protection | Flame-resistant laboratory coat. | Provides a barrier against accidental splashes on clothing and skin. Must be kept fully buttoned. | [10] |

| Footwear | Closed-toe shoes. | Protects feet from spills. | [11] |

Experimental Protocol: Weighing and Preparing a Solution

This protocol details a standard laboratory procedure, integrating safety measures at each step.

Caption: A step-by-step workflow for safely preparing a solution of the title compound.

Detailed Steps:

-

Preparation: Before handling the chemical, don all required PPE (butyl gloves, chemical splash goggles, lab coat). Ensure the chemical fume hood is on and functioning correctly. Assemble all necessary glassware, solvent, and equipment inside the hood.

-

Weighing: Place a clean, dry beaker on a tared analytical balance inside the fume hood. Carefully use a spatula to transfer the desired amount of this compound from its stock container into the beaker. Avoid generating dust or splashes.

-

Secure Stock: Immediately replace the cap on the stock container and ensure it is tightly sealed.

-

Dissolution: Slowly add the desired solvent to the beaker containing the compound. If necessary, use a magnetic stir bar and stir plate to aid dissolution.

-

Cleanup: Once the solution is prepared, clearly label the beaker with the chemical name, concentration, solvent, and date. Decontaminate any reusable equipment, such as the spatula.

-

Waste Disposal: Dispose of any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, sealed waste container for halogenated organic waste.

-

Final Steps: After completing the procedure and cleaning the work area, remove PPE and wash hands thoroughly with soap and water.

Section 4: Storage and Waste Management

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage Protocol

The chemical stability and reactivity of this compound dictate its storage requirements.

-

Location: Store in a cool, dry, and well-ventilated area.[2] It should be kept in a designated cabinet for organic compounds, segregated from incompatible materials.

-

Container: Keep the container tightly closed to prevent the escape of vapors and potential contamination.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids to prevent potentially vigorous or exothermic reactions.

Waste Disposal

As a fluorinated organic compound, specific disposal procedures must be followed.

-

Segregation: All waste containing this compound, including contaminated solvents and solid materials, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][11]

-

Procedure: Do not pour any amount down the drain.[10][11] Waste containers should be kept closed except when adding waste. Follow all institutional and local environmental regulations for hazardous waste disposal.

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures.

First-Aid Measures for Exposure

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

The response to a spill depends on its scale and location.

Caption: A decision tree for responding to a chemical spill of this compound.

-

Minor Spill (Contained within a fume hood):

-

Ensure you are wearing appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Carefully scoop the absorbed material into a sealable, labeled container for halogenated waste.

-

Decontaminate the area with a suitable solvent and wipe clean.

-

Report the incident to the laboratory supervisor.

-

-

Major Spill (Outside a fume hood or large volume):

-

Evacuate the immediate area and alert nearby personnel.

-

If safe to do so, close the doors to the laboratory to contain vapors.

-

Activate the fire alarm if there is a fire risk.

-

Contact your institution's emergency response team and provide them with the chemical name and location of the spill.

-

Do not attempt to clean up a major spill unless you are trained and equipped to do so.

-

References

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

eSafety Supplies, Inc. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. eSafety Supplies, Inc.[Link]

-

EHSLeaders. (2014). Chemical-Resistant Gloves: Key Considerations. EHSLeaders. [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

-

Science Ready. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Science Ready. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]

- 10. scienceready.com.au [scienceready.com.au]

- 11. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

Ethyl 4-(trifluoromethyl)benzoate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for Ethyl 4-(trifluoromethyl)benzoate

Introduction: A Modern Necessity in Research and Development

This compound is a versatile building block in modern medicinal and agricultural chemistry.[1] Its trifluoromethyl group imparts unique properties, enhancing the stability, bioavailability, and efficacy of target molecules.[1] This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] As its use becomes more widespread among researchers and drug development professionals, a comprehensive understanding of its safety profile is not just a regulatory formality but a cornerstone of responsible science.

This guide moves beyond the standard checklist format of a traditional Material Safety Data Sheet (MSDS). It is designed to provide a deeper, more intuitive understanding of the hazards associated with this compound and the scientific rationale behind the recommended safety protocols. As a Senior Application Scientist, the goal is to empower you, the user, to work safely and effectively by transforming abstract safety data into actionable, field-proven insights.

Section 1: Chemical and Physical Identity

A foundational understanding of a chemical's physical properties is critical for predicting its behavior in a laboratory setting, from storage to reaction quenching and spill cleanup.

Identifier and Chemical Properties Summary

| Property | Value | Source |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-(Trifluoromethyl)benzoic acid ethyl ester | [1][3][4] |

| CAS Number | 583-02-8 | [1][2][4] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][3] |

| Molecular Weight | 218.17 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Boiling Point | 80-81 °C at 5 mmHg | [1][4] |

| Density | ~1.24 g/cm³ | [1][4] |

| Refractive Index | n20/D ~1.45 | [1][4] |

The relatively high boiling point and low vapor pressure at room temperature suggest that the primary risk of exposure under standard conditions is not through inhalation of vapors but rather through direct contact with the liquid. However, operations involving heating, aerosolization, or use in poorly ventilated areas will significantly increase the inhalation risk.

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance.[6] The Globally Harmonized System (GHS) provides a clear framework for understanding its primary threats to health.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

This classification paints a clear picture: the compound is an irritant to all primary routes of exposure—skin, eyes, and the respiratory system.[5] The trifluoromethyl group, while beneficial for pharmaceutical activity, can also contribute to the compound's reactivity and irritant properties. The causality is clear: contact initiates a localized inflammatory response. Therefore, preventing direct contact is the most critical safety objective.

The following diagram illustrates the logical relationship between the identified hazards and the mandatory personal protective equipment (PPE).

Caption: Relationship between GHS hazards and required PPE.

Section 3: Exposure Controls and Personal Protection

A self-validating safety protocol relies on a multi-layered defense. Engineering controls provide the first and most effective barrier, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is to minimize the concentration of airborne contaminants.

-

Ventilation: All handling of this liquid must be conducted in a well-ventilated area.[5] For procedures that could generate aerosols or involve heating, a chemical fume hood or local exhaust ventilation is mandatory.[8][9] This is a non-negotiable control because it removes the hazard at the source, protecting both the user and the laboratory environment.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7] This is a critical redundancy; in the event of a primary containment failure, immediate access to decontamination is essential to mitigate injury.

Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential for safeguarding against accidental exposure.

-

Eye Protection: Chemical splash goggles are required at all times.[5] Standard safety glasses do not provide adequate protection from splashes, which are a primary risk when handling liquids.

-

Hand Protection: Wear appropriate protective gloves.[5] Given that this compound is an ester, butyl rubber gloves are a suitable choice for providing high resistance.[6] Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination. The choice of glove material should always be validated against the specific solvent or reaction mixture being used.

-

Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[5] Closed-toe shoes are mandatory in any laboratory setting.

-